molecular formula C22H24N2O4 B2725465 Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate CAS No. 1315619-14-7

Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate

Cat. No.: B2725465
CAS No.: 1315619-14-7
M. Wt: 380.444
InChI Key: HNSFOUYINJBKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Spectral Analysis : The synthesis of related compounds involves multiple steps, starting from basic chemical reactions to obtain intermediates, which are further processed to achieve the target compounds. These processes are crucial for producing compounds with potential biological activities. For instance, N-substituted derivatives of related compounds have been synthesized and analyzed using spectral methods to confirm their structure, showcasing the compound's applicability in developing new chemical entities with desired properties (Khalid et al., 2016).

  • Chemical Modifications for Biological Activity : Modifications at the piperidine and oxazolidinone moieties have been explored to enhance the biological activity of these compounds. The synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors exemplifies the strategic incorporation of the piperidine unit for targeted biological activity (Jeankumar et al., 2013).

Biological Applications

  • Antimicrobial Activity : Compounds bearing the oxazolidinone and piperidine motifs have been evaluated for their antimicrobial properties. For example, novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles have shown significant antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Vankadari et al., 2013).

  • Enzyme Inhibition : The role of these compounds in inhibiting enzymatic activities has been studied. For instance, synthesized oxazolidinone derivatives have been screened for their inhibitory effect on butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases. The compounds displayed varying degrees of inhibition, highlighting their potential application in treating disorders like Alzheimer's (Khalid et al., 2016).

Potential Therapeutic Applications

  • Antipsychotic Agents : Heterocyclic analogues of benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate have been evaluated as potential antipsychotic agents. These studies focus on the compound's ability to bind to dopamine and serotonin receptors, which are crucial targets for antipsychotic drugs. This research direction underscores the compound's potential utility in developing new treatments for psychiatric disorders (Norman et al., 1996).

Properties

IUPAC Name

benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-21(27-16-17-7-3-1-4-8-17)23-13-11-18(12-14-23)20-15-24(22(26)28-20)19-9-5-2-6-10-19/h1-10,18,20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSFOUYINJBKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CN(C(=O)O2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.